molecular formula C8H12IN3 B1408847 N,N-diethyl-6-iodopyrimidin-4-amine CAS No. 1704065-04-2

N,N-diethyl-6-iodopyrimidin-4-amine

Cat. No.: B1408847
CAS No.: 1704065-04-2
M. Wt: 277.11 g/mol
InChI Key: VBYYFKHXTWHNJE-UHFFFAOYSA-N
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Description

N,N-diethyl-6-iodopyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C8H12IN3. It is a derivative of pyrimidine, characterized by the presence of iodine at the 6th position and diethylamine groups at the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-6-iodopyrimidin-4-amine typically involves the iodination of a pyrimidine precursor followed by the introduction of diethylamine groups. One common method includes the reaction of 6-iodopyrimidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-6-iodopyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

N,N-diethyl-6-iodopyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-diethyl-6-iodopyrimidin-4-amine involves its interaction with specific molecular targets. The iodine atom and diethylamine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-6-iodopyrimidin-4-amine is unique due to the specific positioning of the iodine atom and diethylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N,N-diethyl-6-iodopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12IN3/c1-3-12(4-2)8-5-7(9)10-6-11-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYYFKHXTWHNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286296
Record name 4-Pyrimidinamine, N,N-diethyl-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704065-04-2
Record name 4-Pyrimidinamine, N,N-diethyl-6-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, N,N-diethyl-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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